molecular formula C15H21NO6 B13148916 Isodomoic acid F CAS No. 133005-87-5

Isodomoic acid F

Cat. No.: B13148916
CAS No.: 133005-87-5
M. Wt: 311.33 g/mol
InChI Key: VZFRNCSOCOPNDB-LNVQSPMDSA-N
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Description

Isodomoic acid F is a naturally occurring excitatory amino acid. It is one of the isomers of domoic acid, which is a potent neurotoxin produced by certain species of marine diatoms, particularly those belonging to the genus Pseudo-nitzschia. This compound, along with other isomers, has been identified in small amounts in both plankton cells and shellfish tissue .

Chemical Reactions Analysis

Types of Reactions: Isodomoic acid F undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Isodomoic acid F has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

Isodomoic acid F exerts its effects by acting as an agonist of ionotropic glutamate receptors in the central nervous system. It binds to these receptors, leading to an influx of calcium ions and subsequent neuronal excitotoxicity. This mechanism is similar to that of domoic acid, which is known to cause amnesic shellfish poisoning in humans .

Comparison with Similar Compounds

  • Isodomoic acid A
  • Isodomoic acid B
  • Isodomoic acid C
  • Isodomoic acid D
  • Isodomoic acid E
  • Isodomoic acid G
  • Isodomoic acid H

These isomers are also found in marine environments and have varying degrees of neurotoxicity and biological activity .

Properties

CAS No.

133005-87-5

Molecular Formula

C15H21NO6

Molecular Weight

311.33 g/mol

IUPAC Name

(2S,3S,4S)-4-[(2E,4Z,6R)-6-carboxyhepta-2,4-dien-2-yl]-3-(carboxymethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H21NO6/c1-8(4-3-5-9(2)14(19)20)11-7-16-13(15(21)22)10(11)6-12(17)18/h3-5,9-11,13,16H,6-7H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/b5-3-,8-4+/t9-,10+,11-,13+/m1/s1

InChI Key

VZFRNCSOCOPNDB-LNVQSPMDSA-N

Isomeric SMILES

C[C@H](/C=C\C=C(/C)\[C@H]1CN[C@@H]([C@H]1CC(=O)O)C(=O)O)C(=O)O

Canonical SMILES

CC(C=CC=C(C)C1CNC(C1CC(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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